molecular formula C11H8BrNO3 B15314382 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B15314382
M. Wt: 282.09 g/mol
InChI Key: YUEWMXUOXBOENX-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both the brominated aromatic ring and the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)

InChI Key

YUEWMXUOXBOENX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)Br

Origin of Product

United States

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